
5-Bromobenzofuran
Overview
Description
5-Bromobenzofuran (CAS# 23145-07-5; molecular formula: C₈H₅BrO) is a brominated heterocyclic compound featuring a fused benzene and furan ring system with a bromine substituent at the 5-position. This structural motif confers unique electronic and steric properties, making it a versatile intermediate in organic synthesis and drug discovery. It is widely utilized in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, due to the reactivity of its bromine substituent . Additionally, this compound serves as a key precursor in the synthesis of natural products (e.g., garcifuran B) and pharmacologically active compounds, including carbonic anhydrase inhibitors and antiproliferative agents .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromobenzofuran typically involves the reaction of p-bromophenol with 2-bromoacetaldehyde dimethyl acetal or 2-chloroacetaldehyde dimethyl acetal under specific conditions . Another method involves the use of 5-bromo-benzofuran, 4,4,4’,4’,5,5,5’,5’-octamethyl-2,2’-bi-(1,3,2-dioxaborolane), and palladium catalysts in a nitrogen atmosphere .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of advanced catalytic systems and controlled reaction environments ensures the efficient production of this compound .
Chemical Reactions Analysis
Preparation of 5-Bromobenzofuran from p-bromophenol
This compound can be synthesized from p-bromophenol through a series of reactions involving 2-bromoacetaldehyde dimethyl acetal or 2-chloroacetaldehyde dimethyl acetal .
Reagents and Conditions | Yield |
---|---|
1. p-bromophenol, potassium carbonate, 2-chloroacetaldehyde dimethyl acetal in N,N-dimethylformamide, reflux. 2. Phosphoric acid in chlorobenzene, reflux | 62.3% |
1. p-bromophenol, potassium carbonate, 2-chloroacetaldehyde dimethyl acetal in N,N-dimethylformamide, reflux. 2. Phosphoric acid in chlorobenzene, reflux | 63.2% |
1. p-bromophenol, potassium carbonate, 2-bromoacetaldehyde dimethyl acetal in tetrahydrofuran, reflux. 2. Polyphosphoric acid in dimethylbenzene (Xylene), reflux | 32.6% |
1. p-bromophenol, potassium carbonate, 2-bromoacetaldehyde dimethyl acetal in N,N-dimethylformamide, reflux. 2. Phosphoric acid in chlorobenzene, reflux | 53% |
Borylation Reaction
This compound can undergo a transition-metal-free borylation reaction using bis-boronic acid .
Condensation and Cyclization Reactions
2-acetyl-5-bromobenzofuran can undergo condensation with hydrazine derivatives to yield hydrazone derivatives, which can then react with alkyl halides to form cyclized products .
Reactions of (this compound-3-yl)methanol
(this compound-3-yl)methanol, a derivative of this compound, can undergo oxidation of the hydroxyl group to form an aldehyde or carboxylic acid. It can also participate in esterification and etherification reactions.
Biological Activity-Related Reactions
Ethyl this compound-2-carboxylate, a related compound, can inhibit cytochrome P450 enzymes, particularly CYP1A2 and CYP2C19, affecting drug metabolism.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
5-Bromobenzofuran derivatives have demonstrated promising anticancer properties. For instance, a study reported that a benzofuran-based carboxylic acid derivative exhibited a potent antiproliferative effect against the MDA-MB-231 breast cancer cell line, with an IC50 value comparable to Doxorubicin, a standard chemotherapeutic agent . This suggests that this compound derivatives can serve as potential leads for the development of new anticancer drugs.
Inhibition of Carbonic Anhydrases
Research has shown that benzofuran derivatives, including those based on this compound, act as inhibitors of carbonic anhydrases, specifically isoform IX (hCA IX) which is associated with tumor growth and metastasis. The inhibition constants (KIs) for these compounds ranged from submicromolar to micromolar levels, indicating their potential as therapeutic agents in cancer treatment .
Antimicrobial Properties
Compounds derived from this compound have been evaluated for antimicrobial activity. In one study, various derivatives were synthesized and tested against different microbial strains, showing significant antibacterial and antifungal activities . This highlights the compound's potential utility in developing new antimicrobial agents.
Organic Synthesis Applications
Synthesis of Heterocycles
this compound serves as a critical precursor in the synthesis of various heterocyclic compounds. For example, it has been used to create oxadiazole derivatives through cyclization reactions, which are known for their biological activities . The structural diversity afforded by such synthetic routes makes this compound a valuable building block in organic chemistry.
Intermediate in Drug Development
The compound is also utilized as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for modifications that can lead to the development of novel pharmaceuticals with enhanced efficacy and reduced side effects.
Case Study 1: Antitumor Activity
A recent study synthesized a series of bromobenzofuran-oxadiazole derivatives and evaluated their anticancer activity against HepG2 liver cancer cells. The results indicated that specific derivatives exhibited excellent binding affinities to key cancer targets such as EGFR and PI3K, demonstrating their potential as therapeutic agents against liver cancer .
Case Study 2: Antimicrobial Evaluation
In another study focusing on the growing resistance of microbes to conventional antibiotics, several this compound derivatives were synthesized and tested against Mycobacterium tuberculosis. The findings showed promising results, suggesting that these compounds could be developed into new treatments for drug-resistant infections .
Data Summary Table
Mechanism of Action
The mechanism of action of 5-Bromobenzofuran involves its interaction with specific molecular targets and pathways. The bromine atom and the furan ring play crucial roles in its reactivity and biological activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Comparisons
The reactivity and biological activity of 5-bromobenzofuran are influenced by its substitution pattern. Comparisons with structurally related compounds highlight critical differences:
Key Insights :
- Electronic Effects : The electron-withdrawing bromine atom in this compound enhances electrophilicity at the C5 position, facilitating cross-coupling reactions. In contrast, 2-methylbenzofuran’s methyl group increases steric hindrance, reducing coupling efficiency but improving target binding in enzyme inhibition .
- Regioisomerism : Substituent position significantly impacts biological activity. For example, para-substituted this compound derivatives (e.g., 9f ) exhibit stronger hCA XII inhibition (KI = 1.6 μM) compared to meta-substituted analogs (KI = 37.0 μM).
Pharmacological Activity
Carbonic Anhydrase (hCA) Inhibition :
- This compound vs. 2-Methylbenzofuran :
- This compound-based derivatives (e.g., 9d–f ) show moderate hCA XII inhibition (KIs = 1.6–8.0 μM), whereas 2-methylbenzofuran analogs (e.g., 9a–c ) are 2–10x more potent (KIs = 0.88–3.4 μM).
- Hippuric acid derivatives of this compound (11b ) exhibit abolished hCA I inhibition (KI > 100 μM), unlike 2-methylbenzofuran derivatives (11a , KI = 64.7 μM).
Antiproliferative Activity :
- This compound-indolinone conjugates demonstrate dual CDK2/GSK-3β inhibition, with IC₅₀ values of 1.27–12.7 μM against breast cancer cell lines (T-47D, MCF-7).
- In contrast, 2-methylbenzofuran derivatives prioritize carbonic anhydrase inhibition over cytotoxicity, reflecting divergent structure-activity relationships (SAR).
Biological Activity
5-Bromobenzofuran is a compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article presents a comprehensive overview of the biological activity of this compound, including its antibacterial, anticancer, and anti-Alzheimer properties, supported by research findings and data tables.
1. Antibacterial Activity
Recent studies have highlighted the antibacterial potential of this compound derivatives. For instance, a series of benzofuran-triazole compounds were synthesized, with one derivative (10b) demonstrating an impressive minimum inhibitory concentration (MIC) of 1.25 ± 0.60 µg/mL against Bacillus subtilis, comparable to penicillin (1 µg/mL) . The evaluation included:
Compound | MIC against B. subtilis (µg/mL) | MIC against E. coli (µg/mL) |
---|---|---|
10b | 1.25 ± 0.60 | 1.80 ± 0.25 |
Penicillin | 1 | 2.4 ± 1.00 |
These findings suggest that modifications of the benzofuran structure can enhance antibacterial efficacy, making it a promising candidate for further development in antibiotic therapy.
2. Anticancer Activity
This compound has also been evaluated for its anticancer properties. In a study involving various hybrid structures containing benzofuran moieties, significant cytotoxic effects were observed against several cancer cell lines, including human breast cancer (MCF-7) and leukemia (K-562) cell lines . The following table summarizes the growth inhibition percentages observed:
Compound Type | Cell Line | GI50 (µM) |
---|---|---|
Benzofuran Hybrid | MCF-7 | 0.49 |
Benzofuran Hybrid | K-562 | 0.02 |
These results indicate that benzofuran derivatives can exhibit potent anticancer activity, suggesting their potential as therapeutic agents in oncology.
3. Anti-Alzheimer Activity
The anti-Alzheimer potential of benzofuran derivatives has been explored through their inhibitory effects on acetylcholinesterase (AChE). One study found that certain benzofuran-based compounds exhibited IC50 values as low as 0.55 ± 1.00 µM against AChE . This inhibition is critical for developing treatments for Alzheimer's disease, as AChE is an enzyme that breaks down acetylcholine, a neurotransmitter involved in memory and learning.
4. Mechanistic Insights and Case Studies
Mechanistic studies have provided insights into how this compound and its derivatives exert their biological effects:
- Antibacterial Mechanism : The antibacterial activity is believed to stem from the ability of these compounds to disrupt bacterial cell membranes and inhibit essential metabolic pathways .
- Cytotoxic Mechanism : The cytotoxic effects observed in cancer cell lines may involve the induction of apoptosis and cell cycle arrest, although specific pathways require further investigation .
- AChE Inhibition : Molecular docking studies have indicated that certain benzofuran derivatives effectively bind to the active site of AChE, blocking substrate access and leading to increased levels of acetylcholine in synaptic clefts .
5. Conclusion
The biological activity of this compound highlights its potential as a versatile scaffold in drug development. Its demonstrated antibacterial, anticancer, and anti-Alzheimer activities underscore the importance of exploring structural modifications to enhance efficacy and reduce toxicity in future research endeavors.
Continued investigations into the pharmacological properties and mechanisms of action will be crucial for translating these findings into clinical applications.
Q & A
Basic Research Questions
Q. What are the common laboratory-scale synthetic routes for 5-Bromobenzofuran?
The synthesis of this compound typically involves palladium-catalyzed cross-coupling reactions or Suzuki-Miyaura coupling. For example, microwave-assisted Suzuki coupling of this compound esters with arylboronic acids yields 5-arylbenzofuran derivatives under optimized conditions (e.g., using Pd(PPh₃)₄ as a catalyst and Na₂CO₃ as a base in DMF at 120°C) . Another approach involves deprotonative arylation/[1,2]-Wittig rearrangement of pyridylmethyl ethers with this compound, achieving yields up to 75% using LiN(SiMe₃)₂ as a base in CPME solvent .
Q. Which spectroscopic methods are critical for characterizing this compound?
¹H and ¹³C NMR spectroscopy are essential for structural confirmation. For example, ¹H NMR signals for methyl ester protons in 5-arylbenzofuran derivatives appear as singlets around δ 4.0, while substituents like methylphenyl groups resonate at δ 2.42 . Mass spectrometry (MS) is used to confirm molecular ions (e.g., m/z 266 for methyl 5-(4-methylphenyl)benzofuran-2-carboxylate) . Purity analysis via HPLC and elemental analysis is also recommended.
Q. What safety protocols are required for handling this compound?
Researchers must use personal protective equipment (PPE), including gloves and lab coats, and ensure adequate ventilation. In case of exposure, immediate rinsing with water (15+ minutes for eyes) and medical consultation are advised. Avoid inhalation of vapors and contact with skin, as brominated compounds may release toxic gases (e.g., HBr) under decomposition .
Advanced Research Questions
Q. How can yield inconsistencies in palladium-catalyzed reactions involving this compound be resolved?
Contradictions in yields often arise from electronic effects of substituents and reaction optimization. For instance, electron-withdrawing groups on aryl bromides (e.g., 4-Cl, 3-CF₃) improve yields (78–88%) compared to electron-donating groups, which may require longer reaction times or higher catalyst loading . Systematic screening of solvents (e.g., CPME vs. DMF) and bases (e.g., LiN(SiMe₃)₂ vs. Na₂CO₃) is critical to mitigate side reactions and decomposition .
Q. What strategies enhance regioselectivity in this compound functionalization?
Regioselective functionalization can be achieved through directing groups or catalyst design. For example, the use of quinoline-based ligands in Suzuki coupling directs coupling to the C5 position of benzofuran . Additionally, steric hindrance from substituents on the boronic acid partner influences selectivity, as seen in the synthesis of 5-arylbenzofuran-2-carboxylates . Computational modeling (e.g., DFT) may further predict reactive sites .
Q. How do researchers validate the identity of novel this compound derivatives?
Beyond NMR and MS, X-ray crystallography provides unambiguous structural confirmation. For example, studies on benzofuran analogs like 5-Hydroxybenzofuran (5-HBF) used crystallographic data to confirm bond angles and substituent orientations . Cross-referencing with literature-reported melting points and retention factors (e.g., HPLC) ensures consistency .
Q. Methodological Guidance
Q. What statistical tools are recommended for analyzing reaction data?
Multivariate analysis (e.g., ANOVA) helps identify significant variables (e.g., temperature, catalyst loading) in optimization studies. For kinetic studies, nonlinear regression models (e.g., Michaelis-Menten for catalytic efficiency) are applicable. Software like JMP or R is commonly used .
Q. How should contradictory pharmacological data for benzofuran derivatives be addressed?
Systematic meta-analysis of in vitro/in vivo studies is necessary. For instance, discrepancies in receptor binding affinities (e.g., serotonin vs. dopamine receptors) may arise from assay variability (e.g., cell lines, radioligands). Replicating experiments under standardized conditions and reporting confidence intervals improves reliability .
Properties
IUPAC Name |
5-bromo-1-benzofuran | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrO/c9-7-1-2-8-6(5-7)3-4-10-8/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYOVPQORFBWFNO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CO2)C=C1Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6073441 | |
Record name | Benzofuran, 5-bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6073441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23145-07-5 | |
Record name | Benzofuran, 5-bromo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023145075 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzofuran, 5-bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6073441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Bromobenzo[b]furan | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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